3-(morpholinosulfonyl)-N-(p-tolyl)benzamide
CAS No.: 352638-34-7
Cat. No.: VC21461066
Molecular Formula: C18H20N2O4S
Molecular Weight: 360.4g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 352638-34-7 |
|---|---|
| Molecular Formula | C18H20N2O4S |
| Molecular Weight | 360.4g/mol |
| IUPAC Name | N-(4-methylphenyl)-3-morpholin-4-ylsulfonylbenzamide |
| Standard InChI | InChI=1S/C18H20N2O4S/c1-14-5-7-16(8-6-14)19-18(21)15-3-2-4-17(13-15)25(22,23)20-9-11-24-12-10-20/h2-8,13H,9-12H2,1H3,(H,19,21) |
| Standard InChI Key | DHGAVLFXYLSKKL-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)S(=O)(=O)N3CCOCC3 |
| Canonical SMILES | CC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)S(=O)(=O)N3CCOCC3 |
Introduction
3-(Morpholinosulfonyl)-N-(p-tolyl)benzamide is a synthetic organic compound that belongs to the class of sulfonamide derivatives. These compounds are widely studied for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The unique structure of this compound integrates a morpholine ring, a sulfonamide functional group, and a benzamide moiety, making it a candidate for pharmaceutical and biochemical applications.
Synthesis Pathway
The synthesis of 3-(morpholinosulfonyl)-N-(p-tolyl)benzamide typically involves the following steps:
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Preparation of Sulfonyl Chloride Intermediate:
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A sulfonation reaction is performed using chlorosulfonic acid to introduce the sulfonyl chloride group onto a benzene ring.
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Reaction with Morpholine:
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The sulfonyl chloride intermediate reacts with morpholine under controlled conditions to form the morpholinosulfonyl derivative.
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Coupling with p-Toluidine:
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The final step involves coupling the morpholinosulfonyl derivative with p-toluidine (para-methyl aniline) in the presence of a coupling agent like carbodiimide to yield the target compound.
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Biological Significance
The compound has drawn attention for its potential pharmacological applications due to its structural features:
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Anti-inflammatory Activity:
Sulfonamides are known inhibitors of enzymes like carbonic anhydrase and cyclooxygenase, which play roles in inflammation. -
Anticancer Potential:
Benzamides have been explored as scaffolds for anticancer agents, particularly for their ability to modulate cell signaling pathways. -
Antimicrobial Properties:
The inclusion of the sulfonamide group suggests potential antibacterial or antifungal activity.
Analytical Characterization
Characterization of 3-(morpholinosulfonyl)-N-(p-tolyl)benzamide is essential for confirming its structure and purity. Common techniques include:
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Nuclear Magnetic Resonance (NMR):
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NMR and NMR provide detailed information on hydrogen and carbon environments within the molecule.
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Mass Spectrometry (MS):
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Confirms molecular weight and fragmentation patterns.
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Infrared Spectroscopy (IR):
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Identifies functional groups such as sulfonamides () and amides () through characteristic absorption bands.
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High-Performance Liquid Chromatography (HPLC):
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Assesses purity and detects impurities in the synthesized compound.
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Research Findings
Studies on related compounds suggest promising avenues for further exploration:
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Molecular docking studies have indicated that sulfonamides can effectively bind to enzyme active sites, making them candidates for enzyme inhibition-based therapies.
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Structure-activity relationship (SAR) studies emphasize the importance of substituents like morpholine and p-tolyl groups in enhancing biological activity.
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Preliminary in vitro assays on similar compounds have shown moderate cytotoxicity against cancer cell lines and low toxicity toward normal cells.
Limitations and Future Directions
While promising, research on 3-(morpholinosulfonyl)-N-(p-tolyl)benzamide is still in its early stages:
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Limitations:
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Limited experimental data on its pharmacokinetics and bioavailability.
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Few studies on its toxicity profile in vivo.
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Future Directions:
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Conducting comprehensive biological assays to validate its therapeutic potential.
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Modifying substituents to optimize activity and reduce side effects.
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Exploring its use as a lead compound for drug development.
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